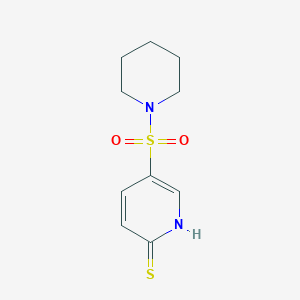

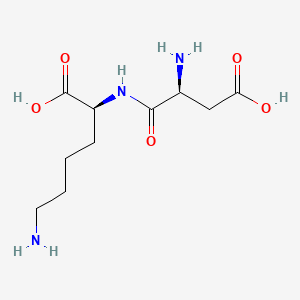

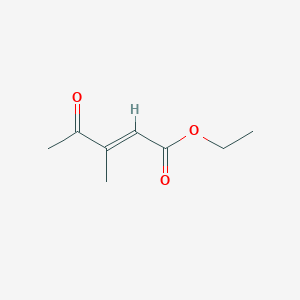

![molecular formula C14H19NO3 B1276405 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid CAS No. 904807-77-8](/img/structure/B1276405.png)

4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid

Descripción general

Descripción

The compound 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid is a derivative of 4-substituted 2,4-dioxobutanoic acids, which have been identified as potent inhibitors of glycolic acid oxidase. These inhibitors are characterized by their lipophilic 4-substituents and have shown significant in vitro activity .

Synthesis Analysis

The synthesis of related compounds has been reported through various methods. For instance, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a compound with a similar structure, was synthesized via a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . This method could potentially be adapted for the synthesis of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid by substituting the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied. For example, the crystal structure of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using single-crystal X-ray diffraction, revealing a triclinic unit cell and intermolecular hydrogen bonding that links the molecules into chains . These structural insights are crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of 4-substituted 2,4-dioxobutanoic acid derivatives with transition metal ions has been explored, leading to the formation of various metal complexes. These complexes exhibit different thermal and magnetic properties, suggesting that 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid could also form complexes with metal ions, which may alter its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using various analytical techniques. For instance, the thermal stability and absorption properties of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were determined using thermal analysis and UV-Vis spectrophotometry . Additionally, the electronic properties, such as the first hyperpolarizability, HOMO and LUMO energies, and molecular electrostatic potential, have been computed and analyzed for a similar compound, providing insights into the charge transfer and stability of the molecule . These analyses are essential for predicting the behavior of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid in various environments and its potential interactions with biological systems.

Aplicaciones Científicas De Investigación

- Chemical Synthesis

-

Peptoid Synthesis

- Application : This compound is used as a building block in the synthesis of peptoids .

- Method : The compound is used in the iterative Ugi reaction to synthesize peptoids with side-chain and backbone diversity .

- Results : The compound has been successfully used to synthesize a 10-mer peptoid using amino acid building block 2a via iterative Ugi reaction .

-

Electrophilic Aromatic Substitution

- Application : This compound is used in electrophilic aromatic substitution reactions .

- Method : The compound is used in the synthesis of (4-tert-butylphenyl)ethanone, illustrating the sequential use of alkylation and acylation reactions .

- Results : The compound has been successfully used in the synthesis of (4-tert-butylphenyl)ethanone .

-

Polymer Analysis

- Application : This compound is used in the analysis of polymers .

- Method : The compound is used in conjunction with trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene] malononitrile (DCTB) to analyze the ionization efficiency of polymers .

- Results : The compound has been successfully used to analyze the ionization efficiency of four different polymers .

-

Biomedical Applications

- Application : This compound is used in the manufacturing of single-use (SU) equipment in biopharmaceutical processes .

- Method : The compound is used as a secondary phosphite antioxidant degradation product. It’s known to inhibit cell growth and is likely to be formed from similar widely used phosphite antioxidants used in materials for the manufacturing of SU equipment .

- Results : The compound and its structurally related compounds have been identified by chromatography and mass spectrometry followed by synthesis and X-ray structure elucidation .

-

Electrophilic Aromatic Substitution

- Application : This compound is used in electrophilic aromatic substitution reactions .

- Method : The compound is used in the synthesis of (4-tert-butylphenyl)ethanone, illustrating the sequential use of alkylation and acylation reactions .

- Results : The compound has been successfully used in the synthesis of (4-tert-butylphenyl)ethanone .

Propiedades

IUPAC Name |

4-(2-tert-butylanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)10-6-4-5-7-11(10)15-12(16)8-9-13(17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHADMZXCKCKARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424255 | |

| Record name | 4-(2-tert-Butylanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid | |

CAS RN |

904807-77-8 | |

| Record name | 4-(2-tert-Butylanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

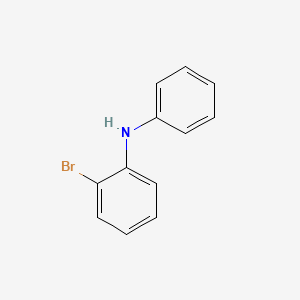

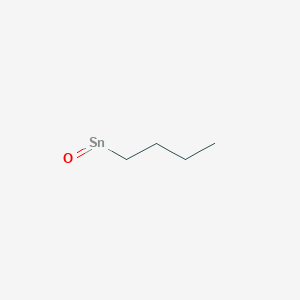

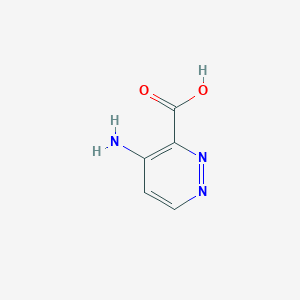

![6-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1276323.png)

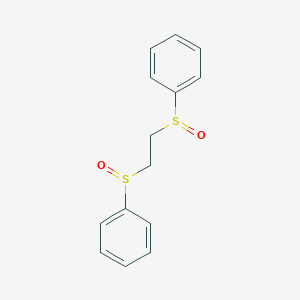

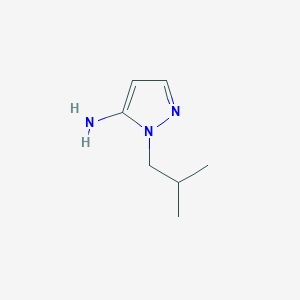

![3-[1-[(4-Methylphenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1276359.png)